Product packaging for Benzoxazole, 2-(2-methoxyphenyl)-(Cat. No.:CAS No. 13459-17-1)

Benzoxazole, 2-(2-methoxyphenyl)-

Cat. No.: B14708621
CAS No.: 13459-17-1
M. Wt: 225.24 g/mol
InChI Key: KWOXDLBKAWFYOJ-UHFFFAOYSA-N
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Description

Benzoxazole, 2-(2-methoxyphenyl)- is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B14708621 Benzoxazole, 2-(2-methoxyphenyl)- CAS No. 13459-17-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13459-17-1

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-benzoxazole

InChI

InChI=1S/C14H11NO2/c1-16-12-8-4-2-6-10(12)14-15-11-7-3-5-9-13(11)17-14/h2-9H,1H3

InChI Key

KWOXDLBKAWFYOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3O2

Origin of Product

United States

The Benzoxazole Core: a Pillar in Organic Chemistry and Materials Science

The benzoxazole (B165842) scaffold, a fusion of a benzene (B151609) and an oxazole (B20620) ring, is a privileged structure in the realm of chemical sciences. nih.govresearchgate.net Its significance stems from its presence in a wide array of natural products and synthetically developed compounds that exhibit potent biological activities. researchgate.net In organic chemistry, the benzoxazole ring system is a valuable building block due to its aromaticity and relative stability, which also allows for functionalization at various positions. evitachem.com This versatility has made it a cornerstone for the synthesis of complex molecules. nih.gov

The applications of benzoxazole derivatives are extensive and impactful. In medicinal chemistry, they are investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.com The ability of the benzoxazole structure to mimic natural nucleic bases like adenine (B156593) and guanine (B1146940) allows for potential interactions with biological macromolecules, making it a prime candidate for drug design. researchgate.net

Beyond the pharmaceutical field, the benzoxazole core is integral to the advancement of materials science. Its derivatives are known to possess unique photophysical properties, leading to their use as fluorescent probes, optical brighteners, and materials for sensor technologies. mdpi.comacs.org The rigid and planar structure of the benzoxazole system contributes to favorable electronic and photophysical characteristics, making it a target for the development of novel organic materials with tailored optical and electronic properties.

Positioning of 2 2 Methoxyphenyl Benzoxazole in Contemporary Research

Within the broad family of benzoxazole (B165842) derivatives, 2-(2-methoxyphenyl)benzoxazole holds a specific and noteworthy position. Its structure, featuring a methoxy-substituted phenyl group at the 2-position, influences its chemical properties and potential applications.

The synthesis of 2-(2-methoxyphenyl)benzoxazole and its analogues is most commonly achieved through the condensation reaction between a 2-aminophenol (B121084) and a corresponding aldehyde, in this case, 2-methoxybenzaldehyde (B41997). nih.gov Researchers have explored various catalytic systems to improve the efficiency and environmental footprint of this reaction.

This particular derivative serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been used as a precursor for the creation of novel triazole compounds through click chemistry, demonstrating its utility as a versatile building block in organic synthesis. Furthermore, the 2-phenylbenzoxazole (B188899) scaffold, to which 2-(2-methoxyphenyl)benzoxazole belongs, is actively being investigated for various biological activities. Studies have shown that derivatives of this scaffold can act as inhibitors for enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) and tyrosinase, suggesting potential applications in cancer therapy and as skin-lightening agents. nih.govmdpi.com The presence of the methoxy (B1213986) group can influence the compound's solubility, electronic properties, and how it binds to biological targets. nih.gov

Physicochemical Properties of Benzoxazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Reported Melting Point (°C)
Benzoxazole, 2-(2-methoxyphenyl)-C14H11NO2225.25Not widely reported
2-(2-methoxyphenyl)-1,3-benzoxazole-4-carboxylic acidC15H11NO4269.26185-187
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazoleC13H8FNO4S293.27131.8–132.4

Academic Research: Objectives and Future Scope

Conventional Synthetic Strategies for Benzoxazole (B165842) Formation

Traditional methods for constructing the benzoxazole core have been well-established, primarily relying on condensation and cyclization reactions.

Condensation Reactions of 2-Aminophenol (B121084) with Aromatic Aldehydes or Carboxylic Acid Derivatives

The most common and direct route to 2-arylbenzoxazoles, including 2-(2-methoxyphenyl)benzoxazole, is the condensation of 2-aminophenol with an appropriate aromatic aldehyde or carboxylic acid derivative. evitachem.comrsc.orgnih.govnih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the final benzoxazole product. nih.gov

The reaction of 2-aminophenol with 2-methoxybenzaldehyde (B41997) is a direct method to produce 2-(2-methoxyphenyl)benzoxazole. Various catalysts and reaction conditions have been explored to optimize this transformation. For instance, the use of catalysts like fly ash has been reported to facilitate this condensation, offering a greener alternative. nih.gov The mechanism involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack from the amino group of 2-aminophenol to form an imine intermediate. Subsequent intramolecular cyclization involving the hydroxyl group leads to a dihydro-benzoxazole, which is then oxidized to the aromatic benzoxazole. nih.gov

Similarly, the condensation with carboxylic acids or their derivatives, such as acid chlorides or esters, provides another reliable pathway. thieme-connect.commdpi.comjocpr.com These reactions often require activating agents or harsh conditions, such as high temperatures and the use of polyphosphoric acid (PPA). thieme-connect.comijpbs.com

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
ReactantsCatalyst/ConditionsProductYield (%)Reference
2-Aminophenol, 2-MethoxybenzaldehydeFly Ash, O₂, Heat2-(2-methoxyphenyl)benzoxazole- nih.gov
2-Aminophenol, Benzoic AcidMicrowave, Solvent-free2-Phenylbenzoxazole (B188899)Good thieme-connect.com
2-Aminophenol, p-tert-butyl benzoic acidPolyphosphoric Acid5-amino-2-(4-tert-butyl-phenyl)-benzoxazole- ijpbs.com
2-Aminophenol, Aromatic AldehydesTiO₂–ZrO₂, Acetonitrile, 60°C2-Aryl benzoxazoles83-93 nih.gov
2-Aminophenol, Aromatic AldehydesRice Husk Derived Activated Carbon, Ethanol/Water2-Aryl benzoxazolesExcellent nih.gov

Transition Metal-Catalyzed Intramolecular Cyclization Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles, offering milder reaction conditions and broader substrate scope compared to traditional methods. rsc.orgtandfonline.com A common strategy involves the intramolecular O-arylation of o-haloanilides. rsc.orgresearchgate.net In this approach, an o-haloanilide, prepared from the acylation of an o-haloaniline with a suitable carboxylic acid, undergoes cyclization in the presence of a transition metal catalyst, typically copper or palladium, to form the benzoxazole ring. rsc.orgnih.govresearchgate.net

While many methods have focused on the use of more reactive o-bromo or o-iodoanilides, recent research has explored the use of less reactive but more economical o-chloroanilides. researchgate.net For instance, a Cu(acac)₂/1,10-Phenanthroline complex has been shown to effectively catalyze the intramolecular O-arylation of inactive 2-chloroanilides to produce 2-arylbenzoxazoles in good yields. researchgate.net Iron has also been utilized as an inexpensive and non-toxic catalyst for this transformation. rsc.org

Furthermore, a direct base-mediated intramolecular C–O bond formation without a transition-metal catalyst has been developed for the cyclization of o-haloanilides, proceeding through a proposed benzyne (B1209423) intermediate. rsc.orgrsc.org

Table 2: Transition Metal-Catalyzed and Metal-Free Cyclization for Benzoxazole Synthesis
SubstrateCatalyst/BaseConditionsProductYield (%)Reference
o-chloroanilidesCu(acac)₂/1,10-PhenK₂CO₃, EtOH, 90°C2-ArylbenzoxazolesGood researchgate.net
o-haloanilidesK₂CO₃DMSO, 140°CBenzoxazolesHigh rsc.orgrsc.org
o-hydroxynitrobenzenes, AlcoholsIron catalyst-2-Substituted benzoxazolesVery Good organic-chemistry.org

Oxidation Reactions of N-Alkylidene-2-hydroxyanilines

Another synthetic route involves the oxidation of N-alkylidene-2-hydroxyanilines, which are Schiff bases derived from the condensation of 2-aminophenol and aldehydes. This method often utilizes various oxidizing agents to facilitate the cyclization and aromatization steps. While specific examples for 2-(2-methoxyphenyl)benzoxazole were not detailed in the provided search results, the general principle applies. The oxidation of the intermediate Schiff base to a nitrone, followed by cyclization, is a plausible mechanistic pathway. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable methods for chemical synthesis. The synthesis of benzoxazoles has also benefited from this trend, with microwave-assisted and ultrasound-promoted reactions gaining prominence.

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted as a green chemistry tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. bohrium.comresearchgate.netresearchgate.nettandfonline.com The synthesis of 2-(2-methoxyphenyl)benzoxazole and its analogues can be efficiently achieved through microwave-assisted methods.

One approach involves the direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation in the absence of a catalyst and solvent. thieme-connect.com This method has been successfully applied to a variety of aliphatic, aromatic, and heteroaromatic carboxylic acids. thieme-connect.com Another microwave-assisted strategy involves the condensation of 2-aminophenols with aldehydes using a deep eutectic solvent (DES) like [CholineCl][oxalic acid] as a recyclable catalyst. bohrium.com This method offers the advantages of using a cheap and biodegradable catalyst. bohrium.com Furthermore, a one-pot synthesis from nitrophenol and carboxylic acids under microwave irradiation has been developed, which involves an initial reduction of the nitro group followed by cyclization. researchgate.net

Table 3: Microwave-Assisted Synthesis of Benzoxazoles
ReactantsCatalyst/ConditionsProductYield (%)Reference
2-Aminophenol, Carboxylic AcidsMicrowave, Solvent-free2-Substituted benzoxazolesGood thieme-connect.com
2-Aminophenol, Benzaldehydes[CholineCl][oxalic acid], MicrowaveBenzoxazolesGood to Excellent bohrium.com
Nitrophenol, Carboxylic AcidsPd/C, T3P, Microwave2-Substituted benzoxazoles56-83 researchgate.net
2-Aminophenol, Isothiocyanate, H₂O₂Microwave, Ethanol2-AminobenzoxazolesGood tandfonline.com

Ultrasound-Promoted Synthetic Pathways

Ultrasound irradiation is another green technique that enhances chemical reactivity through the phenomenon of acoustic cavitation. tandfonline.comresearchgate.net This method has been successfully applied to the synthesis of 2-arylbenzoxazoles. tandfonline.comresearchgate.net

A notable example is the ultrasound-promoted one-pot reaction of 2-aminophenol and aromatic aldehydes in the presence of potassium cyanide (KCN) and an ionic liquid, [bmim]PF₆, as a catalyst. tandfonline.comresearchgate.net This protocol proceeds under ambient conditions, offering excellent yields in short reaction times. tandfonline.comresearchgate.net The use of ultrasound accelerates the reaction, which otherwise does not proceed under silent conditions. researchgate.net Another green approach utilizes a magnetically separable imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication, producing water as the only byproduct. nih.govresearchgate.netnih.gov This method allows for easy recovery and recycling of the catalyst. nih.gov

Table 4: Ultrasound-Promoted Synthesis of Benzoxazoles
ReactantsCatalyst/ConditionsProductYield (%)Reference
2-Aminophenol, Aromatic AldehydesKCN/[bmim]PF₆, Ultrasound2-Aryl benzoxazolesExcellent tandfonline.comresearchgate.net
2-Aminophenol, BenzaldehydeLAIL@MNP, Ultrasound, Solvent-free2-Phenylbenzoxazoleup to 90 nih.govresearchgate.netnih.gov
Benzoyl chlorides, 2-MercaptobenzoxazolesUltrasoundThioestersExcellent nih.gov

Mechanochemical Approaches

Mechanochemical synthesis, a solvent-free approach utilizing mechanical force to initiate chemical reactions, has emerged as a green and efficient method for generating benzoxazole derivatives. A simple mortar and pestle grinding method has been successfully employed for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles, which are structurally related to benzoxazoles. rsc.org This catalyst-free approach offers advantages such as cleaner reaction profiles, the absence of a work-up step, high yields, and short reaction times. rsc.org Another grindstone method using a strontium carbonate (SrCO₃) nanomaterial as a catalyst facilitates the reaction between 2-aminophenol and substituted benzaldehydes at room temperature, providing high yields in a solvent-free environment. nih.gov The key benefits of this method include the reusability of the catalyst, short reaction durations, and its eco-friendly nature. nih.gov

Catalytic Systems in Benzoxazole Synthesis

A diverse array of catalytic systems has been developed to enhance the efficiency and environmental friendliness of benzoxazole synthesis. These catalysts often enable reactions under milder conditions and with a broader substrate scope.

Amla Fruit Extract: A green and cost-effective method utilizes amla fruit extract as a biocatalyst for the one-pot synthesis of 2-aryl-1,3-benzoxazoles from o-aminophenol and substituted aryl aldehydes. researchgate.net This method can be performed at room temperature or under microwave irradiation. researchgate.net

Fly Ash: Environmentally benign fly ash has been utilized as a catalyst for the synthesis of benzoxazole derivatives, yielding moderate to excellent results while minimizing toxic waste. evitachem.com

PEG-SO3H: Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has been identified as an economical and reusable catalyst for the preparation of various benzoxazole derivatives. researchgate.net This catalyst is effective in low concentrations and allows for a simple experimental setup and product purification. researchgate.net

ZnO Nanoparticles: Zinc oxide nanoparticles have also been explored as effective catalysts in the synthesis of benzoxazole derivatives.

Electrochemical Synthetic Methods

Electrochemical methods offer a sustainable and versatile route to benzoxazole precursors and related heterocyclic compounds. An electrochemically promoted coupling of benzoxazoles with amines has been developed to produce 2-aminobenzoxazoles. organic-chemistry.org This method uses a catalytic amount of a tetraalkylammonium halide as a redox catalyst under constant current in an undivided cell, avoiding the need for excess chemical oxidants. organic-chemistry.org Furthermore, a sustainable and scalable electrochemical protocol has been established for the synthesis of 3-(acylamidoalkyl)-2,1-benzisoxazoles through the cathodic reduction of nitro arenes. nih.gov This method is characterized by its simple setup, use of inexpensive carbon-based electrodes, and environmentally friendly reaction conditions. nih.gov Cyclic voltammetry studies have been instrumental in elucidating the reaction mechanism, indicating the selective reduction of the nitro group to a hydroxylamine (B1172632) intermediate, which then undergoes cyclocondensation. nih.gov

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) have gained prominence as green and efficient reaction media and catalysts for the synthesis of benzoxazoles. A novel methodology for the arylation of benzoxazoles with aromatic aldehydes has been developed using a DES, [ZnCl₂][ethylene glycol]₄, as a catalyst. rsc.orgrsc.orgresearchgate.net This approach provides high yields of the desired products in short reaction times without the need for other additives like organic solvents or bases. rsc.orgresearchgate.net The DES can be easily recovered and reused without a significant loss of catalytic activity. rsc.orgrsc.org Research has also explored supporting DES onto magnetic nanoparticles, such as [Urea]₄[ZnCl₂] grafted onto Fe₃O₄, to facilitate catalyst recovery. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies for benzoxazole formation.

Proposed General Reaction Mechanisms

Several general mechanisms have been proposed for the formation of the benzoxazole ring.

Aerial Oxidation: One common pathway involves the condensation of a 2-aminophenol with an aldehyde to form a Schiff base intermediate. nih.govacs.org This intermediate then undergoes cyclization, followed by oxidation, often by atmospheric oxygen, to yield the final benzoxazole product. nih.govacs.org The first step is often the activation of the aldehyde's carbonyl group by a catalyst. nih.govacs.org

Cyclodesulfurization: While more relevant to benzothiazoles, the principle of cyclization followed by the elimination of a small molecule is a common theme. In benzoxazole synthesis, analogous cyclization-elimination pathways are prevalent.

A proposed mechanism for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols involves the activation of the amide by triflic anhydride (B1165640) (Tf₂O) to form a reactive amidinium salt intermediate. nih.gov The 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon, which is followed by intramolecular cyclization and elimination to afford the benzoxazole. nih.gov

Role of Intermediates in Benzoxazole Ring Formation

The formation of the benzoxazole ring proceeds through several key intermediates. In the reaction of 2-aminophenol with aldehydes, a Schiff base is a well-established intermediate. nih.gov This is formed by the condensation of the amino group of the 2-aminophenol with the carbonyl group of the aldehyde. nih.govacs.org Following the formation of the Schiff base (or imine), an intramolecular nucleophilic attack by the hydroxyl group onto the imine carbon leads to a cyclized intermediate, often a 2-hydroxy-2,3-dihydro-1,3-benzoxazole derivative. nih.gov Subsequent dehydration or oxidation of this cyclic intermediate leads to the aromatic benzoxazole ring. nih.govacs.org

In another example, the reaction of amides with Tf₂O generates a highly reactive amidinium salt. nih.gov This intermediate is then attacked by the amino group of 2-aminophenol, leading to a new intermediate that subsequently undergoes intramolecular cyclization to form the benzoxazole ring. nih.gov

Electrosynthesis Mechanisms Involving Hypervalent Iodine

The application of hypervalent iodine reagents in electrosynthesis offers a sustainable and efficient alternative for the formation of benzoxazoles. frontiersin.org This approach leverages the electrochemical generation of hypervalent iodine(III) species, which then act as powerful oxidants to facilitate the desired cyclization reactions. A significant advancement in this area is the development of indirect, or "ex-cell," electrosynthesis methods. nih.govacs.orgosi.lv

In a typical "ex-cell" procedure, the hypervalent iodine(III) reagent is generated in an electrochemical cell separate from the main reaction mixture. acs.org This strategy is particularly advantageous as it prevents the direct oxidation of the sensitive substrate at the electrode. acs.org For instance, the oxidation potential of an imine substrate is often lower than that of the iodoarene mediator. acs.org Consequently, in a direct "in-cell" process, the substrate would be preferentially oxidized, leading to undesired side products. acs.org

A key feature of some modern methods is the use of an ionically tagged iodoarene, which can function as both the redox mediator and the supporting electrolyte. acs.orgosi.lv This dual role simplifies the reaction setup and facilitates the recovery and reuse of the mediator, adding to the sustainability of the process. nih.govacs.orgosi.lv The electrolysis is typically conducted in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which is known to stabilize the generated hypervalent iodine(III) species. acs.org

Once the hypervalent iodine(III) oxidant is prepared, it is introduced to a solution containing the precursor, typically an o-hydroxy Schiff base (an imine), to initiate the oxidative cyclization to the benzoxazole core. acs.orgmdpi.com

The proposed mechanism for this transformation has been a subject of detailed investigation, including control experiments and density functional theory (DFT) calculations. nih.govacs.orgosi.lv For the cyclization of an o-iminophenol to a benzoxazole, several pathways have been considered. One proposed pathway involves the formation of a cyclic hemiaminal from the imine, which then reacts with the iodine(III) species. acs.org An alternative, and favored, mechanism suggests a concerted reductive elimination process. nih.govacs.orgosi.lv This concerted pathway is supported by experimental evidence that rules out the involvement of radical intermediates. acs.org

The versatility of this electrochemical approach is demonstrated by its compatibility with a variety of functional groups that might be sensitive to other oxidative conditions. nih.govacs.orgosi.lv The yields of 2-substituted benzoxazoles prepared via this method are generally good, as illustrated in the table below.

EntryR GroupYield (%)
1Phenyl85
24-Methoxyphenyl75
34-Nitrophenyl78
42-Nitrophenyl71
54-Bromophenyl82

Table 1: Examples of 2-Arylbenzoxazoles synthesized using an electrochemically generated hypervalent iodine(III) reagent. Data sourced from The Journal of Organic Chemistry, 2017. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the molecular structure of Benzoxazole, 2-(2-methoxyphenyl)-.

Proton Nuclear Magnetic Resonance (¹H NMR)

ProtonPredicted Chemical Shift (ppm)
Aromatic Protons (Benzoxazole & Phenyl Rings)~7.0 - 8.5
Methoxy (B1213986) Protons (-OCH₃)~3.8 - 4.0

Carbon Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in Benzoxazole, 2-(2-methoxyphenyl)- gives rise to a distinct signal. Based on data for analogous compounds, the carbon atoms of the benzoxazole core, the phenyl ring, and the methoxy group can be assigned. rsc.org The carbons of the aromatic rings will resonate at lower field (higher ppm values) compared to the aliphatic carbon of the methoxy group.

CarbonPredicted Chemical Shift (ppm)
Aromatic Carbons (Benzoxazole & Phenyl Rings)~110 - 165
Methoxy Carbon (-OCH₃)~55 - 60

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For a related compound, 2-(4-methoxyphenyl)-1H-benzimidazole, the calculated exact mass for the protonated molecule [M+H]⁺ was 225.1022, with the found value being 225.1021, demonstrating the high accuracy of this technique. rsc.org Similar precision would be expected for Benzoxazole, 2-(2-methoxyphenyl)-, confirming its molecular formula of C₁₄H₁₁NO₂.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for identifying and quantifying volatile and semi-volatile compounds. In the analysis of similar benzoxazole derivatives, GC-MS has been employed to confirm the molecular weight of the synthesized products. rsc.orgmdpi.com For instance, the GC-MS data for 2-phenylbenzoxazole showed a molecular ion peak corresponding to its molecular weight of 195. rsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Benzoxazole, 2-(2-methoxyphenyl)- would exhibit characteristic absorption bands corresponding to its key structural features. Analysis of related benzoxazole and benzimidazole (B57391) structures reveals typical vibrational frequencies. rsc.orgnih.gov For example, C=N stretching vibrations in the benzoxazole ring are expected, as are C-O-C stretching vibrations from the ether linkage and the oxazole (B20620) ring. The aromatic C-H and C=C bonds will also show characteristic absorptions.

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
C=N Stretch (Benzoxazole)~1610 - 1630 rsc.org
C-O-C Stretch (Ether & Oxazole)~1220 - 1270 rsc.org
Aromatic C-H Stretch~3000 - 3100
Aromatic C=C Stretch~1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For "Benzoxazole, 2-(2-methoxyphenyl)-" and its derivatives, this technique reveals characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to absorb high-energy UV radiation and are capable of dissipating this harmful energy through an intramolecular rearrangement. scielo.br The absorption properties are influenced by the solvent environment. Studies on related benzoxazole derivatives show that the maximum absorption wavelengths (λmax) can range from 336 to 374 nm, covering both UVA and UVB regions. scielo.br For instance, the UV-Vis spectra of certain 2-(2'-hydroxyphenyl)benzoxazole derivatives have been recorded in various solvents to assess their potential as UV filters. scielo.br

The photophysical properties of benzazole derivatives, including those with different chalcogen atoms (O, S, and Se), have been comprehensively studied. These variations in atomic structure impact the electronic properties in both the ground and excited states. researchgate.net The substitution of heavier atoms can lead to a red-shift in the absorption spectrum, indicating enhanced light-harvesting potential. researchgate.net

X-ray Diffraction Analysis of Crystal Structures

X-ray diffraction analysis provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice, offering precise details on bond lengths, bond angles, and intermolecular interactions.

While a specific X-ray crystal structure for "Benzoxazole, 2-(2-methoxyphenyl)-" was not found in the provided search results, studies on closely related derivatives highlight the utility of this technique. For example, the synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives have been reported, revealing details about their solid-state structures, including the presence of π···π and C-H···π interactions. researchgate.net Similarly, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was determined, showing two independent molecules in the asymmetric unit stabilized by various hydrogen bonds. vensel.org The analysis of a carbazole-based nih.govhelicene's molecular structure was also accomplished using X-ray data. beilstein-journals.org These examples underscore the capability of X-ray diffraction to elucidate the complex solid-state packing and intermolecular forces that govern the properties of benzoxazole-containing compounds.

Chromatographic Techniques for Purity and Monitoring

Chromatographic methods are indispensable for separating, identifying, and purifying chemical compounds. Thin Layer Chromatography and High-Performance Liquid Chromatography are routinely employed in the synthesis and analysis of benzoxazole derivatives.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to get a preliminary assessment of compound purity. In the synthesis of various benzoxazole derivatives, TLC is a standard monitoring tool. nih.gov The reactions are typically monitored using TLC silica (B1680970) gel plates, and the spots are visualized under UV light. nih.gov

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For instance, in the synthesis of N-(4-methoxyphenyl)benzo[d]oxazol-2-amine, a related benzoxazole derivative, the Rf value was reported as 0.39 in a hexane-dichloromethane (8:2) solvent system. nih.gov The choice of the mobile phase is crucial for achieving good separation. For benzimidazole derivatives, which are structurally similar to benzoxazoles, various solvent systems are developed and optimized using TLC. ijcrt.org

Table 1: TLC Data for a Related Benzoxazole Derivative

CompoundStationary PhaseMobile PhaseRf ValueReference
N-(4-methoxyphenyl) benzo[d]oxazol-2-amineSilica GelHexane:CH2Cl2 (8:2)0.39 nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution, sensitivity, and speed compared to TLC. It is widely used for the final purity determination of synthesized compounds.

In the study of new benzoxazole derivatives as potential VEGFR-2 inhibitors, the purity of the synthesized compounds was confirmed by HPLC. nih.gov For example, 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(2-methoxyphenyl)benzamide was found to have a purity of 97.50% as determined by HPLC. nih.gov While specific HPLC data for "Benzoxazole, 2-(2-methoxyphenyl)-" was not available in the search results, the use of HPLC for purity assessment is a standard practice in the synthesis of such compounds.

Table 2: HPLC Purity Data for a Related Benzoxazole Derivative

CompoundPurity (%)Reference
4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(2-methoxyphenyl)benzamide97.50 nih.gov

Derivatives, Analogues, and Directed Structural Modifications of Benzoxazole, 2 2 Methoxyphenyl

Aryl Substitutions on the Benzoxazole (B165842) Core

Aryl substitutions on the benzoxazole framework are a key strategy to modulate the electronic and photophysical properties of the resulting molecules.

Researchers have synthesized 5-aryl substituted 2-(2-methoxyphenyl)benzoxazoles to create compounds with large Stokes shifts, a desirable characteristic for applications like fluorescence microscopy. researchgate.net The synthesis of these derivatives, specifically 2-(4-methoxy-[1,1'-biphenyl]-3-yl)benzoxazoles, has been achieved in moderate to good yields through microwave-assisted Sonogashira cross-coupling reactions. researchgate.net Crystal structures have been determined for several of these compounds, providing valuable insight into their three-dimensional arrangements. researchgate.net

Table 1: Synthesis of 5-Aryl Substituted 2-(2-methoxyphenyl)benzoxazoles
Compound TypeSynthetic MethodKey FeatureReference
2-(4-methoxy-[1,1'-biphenyl]-3-yl)benzoxazolesMicrowave-assisted Sonogashira cross-couplingLarge Stokes shifts researchgate.net

The introduction of an ethenyl bridge between the benzoxazole and the methoxyphenyl ring systems creates 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole. A series of these ethenyl-substituted benzoxazoles has been synthesized and evaluated for activities such as the inhibition of photosynthetic electron transport (PET). nih.gov Among the tested compounds, the ortho-substituted derivative, 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole, demonstrated the most significant PET-inhibiting activity. nih.gov The synthesis generally involves the reaction of 2-methylbenzo[d]oxazole with an appropriate aldehyde. nih.gov

Functionalization Strategies for Enhanced Properties

Targeted functionalization of the benzoxazole scaffold is employed to fine-tune the electronic and steric characteristics of the molecule, thereby enhancing its desired properties.

Table 2: Effect of Substituents on the Synthesis of 2-Aryl Benzoxazoles
Substituent TypeEffect on Reaction YieldSynthetic Method ExampleReference
Electron-donating (e.g., -OMe, -Me)Good to excellent yieldsBrønsted acidic ionic liquid gel catalysis acs.org
Electron-withdrawing (e.g., -NO2)Decreased yieldsImidazolium (B1220033) chloride catalysis mdpi.com

To extend the π-conjugation of the benzoxazole system, ethynyl (B1212043) fragments can be introduced. researchgate.net This modification is often pursued to achieve a red-shift in the emission wavelength of fluorescent compounds. The Sonogashira cross-coupling reaction is a common method for incorporating these ethynyl-extended fragments. researchgate.net This strategy has been applied to the 2-(2'-hydroxyphenyl)benzoxazole (HBO) core, a close structural relative of 2-(2-methoxyphenyl)benzoxazole. researchgate.net

Comparison with Related Benzazole Heterocycles (e.g., Benzothiazoles, Benzimidazoles)

The structural and functional characteristics of Benzoxazole, 2-(2-methoxyphenyl)- are often contextualized by comparing them to their analogous benzazole heterocycles, namely 2-(2-methoxyphenyl)benzothiazole and 2-(2-methoxyphenyl)-1H-benzimidazole. These compounds share a common 2-(2-methoxyphenyl) substituent but differ in the heteroatom at the 1-position of the fused bicyclic ring system (oxygen for benzoxazole, sulfur for benzothiazole (B30560), and nitrogen for benzimidazole). This single atomic substitution significantly influences their physicochemical properties and biological activities.

The benzoxazole, benzimidazole (B57391), and benzothiazole moieties are considered structural isosteres, which allows them to potentially interact with similar biological targets. nih.gov However, the change in the heteroatom (O, N, S) alters factors such as bond angles, bond lengths, electron density distribution, lipophilicity, and hydrogen bonding capability, which in turn can lead to variations in their pharmacological profiles. nih.govnih.gov

Structural and Physicochemical Differences

The primary difference among these three heterocycles lies in the atom at position 1 of the azole ring. The electronegativity and size of the heteroatom (O, N, S) directly impact the electronic and steric properties of the entire molecule.

PropertyBenzoxazole, 2-(2-methoxyphenyl)-2-(2-methoxyphenyl)benzothiazole2-(2-methoxyphenyl)-1H-benzimidazole
Molecular Formula C₁₄H₁₁NO₂C₁₄H₁₁NOSC₁₄H₁₂N₂O
Molecular Weight 225.25 g/mol 241.31 g/mol nih.gov224.26 g/mol nih.gov
Heteroatom at Position 1 OxygenSulfurNitrogen
Hydrogen Bond Donor/Acceptor AcceptorAcceptorDonor & Acceptor
Calculated XLogP3 4.04.2 nih.gov3.6

This table presents a comparison of the fundamental physicochemical properties of the three related benzazole compounds.

The presence of a nitrogen atom in the benzimidazole ring allows it to act as both a hydrogen bond donor and acceptor, a property not shared by the benzoxazole and benzothiazole analogues which can only act as hydrogen bond acceptors. nih.gov This difference can have profound implications for receptor binding and solubility. The increasing size of the heteroatom from oxygen to sulfur (O < N < S) also influences the geometry of the heterocyclic ring.

Comparative Biological Activity

While direct comparative studies of the 2-(2-methoxyphenyl) substituted benzoxazole, benzothiazole, and benzimidazole are limited, research on related derivatives provides valuable insights into their relative biological potential. The choice of the benzazole core is a critical determinant of the pharmacological effect.

Antitumor Activity:

In a study evaluating potential antitumor agents, derivatives of all three heterocycles were synthesized and tested. Specifically, a derivative of 2-(2-methoxyphenyl)benzoxazole (compound 1g ) and a derivative of 2-(2-methoxyphenyl)benzimidazole (compound 1f ) were compared for their in vitro antiproliferative activity against HCT116 (colon carcinoma) and BGC823 (gastric carcinoma) cell lines. nih.gov

The results indicated that the benzoxazole derivative (1g ) showed greater potency against both cell lines compared to its benzimidazole counterpart (1f ). nih.gov This suggests that for this particular structural framework, the oxygen-containing ring may be more favorable for antitumor activity. The study also included a benzothiazole derivative, but with a different substitution pattern at the 2-position, precluding a direct comparison for the 2-(2-methoxyphenyl) series. nih.gov

In VitroAnticancer Activity of Benzazole Derivatives (IC₅₀ in µM) nih.gov

CompoundHeterocycleHCT116BGC823
1f BenzimidazoleN-methyl-piperazine-phenyl2-Methoxyphenyl14.63.69
1g BenzoxazoleN-methyl-piperazine-phenyl2-Methoxyphenyl12.22.61

This table shows the half-maximal inhibitory concentration (IC₅₀) values for closely related benzimidazole and benzoxazole derivatives, highlighting the superior in vitro anticancer activity of the benzoxazole compound in this specific study. nih.gov

Research on 2-hydroxyphenyl- and 2-methoxyphenylbenzothiazoles has also demonstrated that modifications to the benzothiazole ring, such as the introduction of a nitro or cyano group at the C-6 position, can enhance antiproliferative activity. benthamscience.com This highlights that while the core heterocycle is important, substitutions on the benzene (B151609) portion of the benzazole system also play a crucial role in modulating biological effects.

Antimicrobial Activity:

Benzimidazoles, benzoxazoles, and benzothiazoles are all recognized scaffolds in the development of antimicrobial agents. nih.govnih.gov Studies comparing different derivatives of these heterocycles have shown varying results depending on the specific substitutions and the microbial strains tested. For instance, some studies have found that benzothiazole derivatives exhibit superior antibacterial activity compared to their benzoxazole and benzimidazole counterparts. nih.gov Conversely, other research has highlighted the potent antifungal activity of certain benzimidazole derivatives, which can surpass that of standard drugs. nih.gov

In a comparative study on hyaluronidase (B3051955) inhibitors, which can relate to antimicrobial invasiveness, 2-aryl substituted benzimidazoles and benzothiazoles were evaluated. The study concluded that for hyaluronidase inhibition, substitution at the 2-position with a large group like phenyl was necessary for activity. researchgate.net While this study focused on the 4-methoxy- and 4-hydroxyphenyl derivatives, it underscores the importance of the 2-aryl substitution common to the compounds discussed herein. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of benzoxazole (B165842) derivatives by approximating the many-electron system's energy as a functional of the electron density.

The three-dimensional structure of 2-(2-methoxyphenyl)benzoxazole is not rigid. Rotation around the single bond connecting the benzoxazole and the 2-methoxyphenyl rings leads to different conformers, or rotamers. The most stable conformation in the ground state is determined by a delicate balance of steric hindrance and electronic effects.

In related 2-aryl benzoxazole systems, such as 2-(2'-hydroxyphenyl)benzoxazole, a significant torsional barrier exists around the bond linking the two ring systems. This barrier arises from the electronic delocalization between the rings, which imparts a partial double-bond character, as well as intramolecular interactions. For 2-(2-methoxyphenyl)benzoxazole, the primary dihedral angle of interest is the one defining the relative orientation of the benzoxazole and phenyl rings. The presence of the methoxy (B1213986) group at the ortho position introduces steric constraints that influence the preferred rotational angle. DFT calculations can map the potential energy surface by systematically changing this dihedral angle, allowing for the identification of the lowest energy (most stable) conformer and the energy barriers between different rotamers.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and optical properties.

In a computational study on a related compound, 5-nitro-2-(4-nitrobenzyl) benzoxazole, DFT calculations were used to analyze these orbitals esisresearch.org. For 2-(2-methoxyphenyl)benzoxazole, it is expected that the HOMO would be distributed primarily over the electron-rich benzoxazole ring system and the methoxy group, while the LUMO might be localized more on the phenyl ring and the oxazole (B20620) moiety. The energy gap determines the molecule's excitability; a smaller gap suggests the molecule is more polarizable and has a higher tendency to be electronically excited.

Table 1: Illustrative Frontier Orbital Energies for a Benzoxazole Derivative (Note: Data shown is for 5-nitro-2-(4-nitrobenzyl) benzoxazole as an example of DFT analysis on a related structure esisresearch.org.)

ParameterEnergy (eV)
HOMO Energy-7.59
LUMO Energy-3.51
HOMO-LUMO Gap (ΔE)4.08

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of its chemical bonds. DFT calculations are highly effective in predicting the vibrational frequencies and intensities of these modes. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing this predicted spectrum with experimental data allows for a confident assignment of the observed spectral bands to specific molecular motions.

For benzoxazole derivatives, key vibrational modes include:

C-H stretching: Vibrations of the aromatic C-H bonds.

C=N stretching: A characteristic mode of the oxazole ring esisresearch.org.

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkage within the oxazole ring esisresearch.org.

Ring vibrations: Collective stretching and bending modes of the fused benzene (B151609) and phenyl rings.

CH₃ vibrations: Asymmetric and symmetric stretching and bending modes of the methoxy group.

In studies of similar molecules like 2-(4-methoxyphenyl)benzo[d]thiazole, DFT methods have been shown to be superior to other approaches like Hartree-Fock for accurately predicting vibrational frequencies researchgate.net. Theoretical calculations on 2-(2'-hydroxyphenyl)benzoxazole have identified key vibrational modes, including in-plane deformations that change the mutual position of the two ring systems and stretching vibrations involving the bond that links them bohrium.comdnu.dp.uaresearchgate.net.

DFT provides a framework to quantify the chemical reactivity of a molecule through various global reactivity descriptors, which are derived from the HOMO and LUMO energies. These descriptors help predict how a molecule will interact with other chemical species.

Electronegativity (χ): Measures the power of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Global Softness (S): The reciprocal of global hardness (S = 1 / η). It quantifies the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts a maximal electron charge from the environment. It is calculated as ω = μ² / (2η).

Nucleophilicity: A measure of a molecule's ability to donate electrons.

These parameters can be calculated for 2-(2-methoxyphenyl)benzoxazole to provide a quantitative assessment of its reactivity profile, indicating its susceptibility to electrophilic or nucleophilic attack. Studies on other heterocyclic systems have successfully used these descriptors to understand their chemical behavior researchgate.net.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While conceptually important, HF methods neglect electron correlation, which can be significant. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate results by systematically including electron correlation, albeit at a much higher computational cost.

For molecules like 2-(2-methoxyphenyl)benzoxazole, ab initio methods can be used to obtain highly accurate geometries and energies. In comparative studies on related benzothiazole (B30560) structures, results from DFT methods like B3LYP were often found to be superior to the scaled HF approach for predicting molecular properties like vibrational frequencies researchgate.netscirp.org. However, high-level ab initio calculations remain the gold standard for benchmarking the accuracy of other computational methods.

Molecular Dynamics (MD) Simulations

While DFT and ab initio methods typically focus on static, isolated molecules (often in the gas phase at 0 K), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and interactions with other molecules over time.

For 2-(2-methoxyphenyl)benzoxazole, MD simulations could be used to:

Explore its conformational landscape in different solvent environments.

Study its interaction with biological macromolecules, such as enzymes or DNA, to understand potential mechanisms of action. Molecular dynamics simulations have been used to validate the stability of designed benzoxazole derivatives within the active sites of protein targets researchgate.netufrgs.br.

Simulate its aggregation behavior in solution or in the solid state.

These simulations provide a dynamic picture that is often more representative of a molecule's behavior in real-world chemical and biological systems.

Investigation of Molecular Stability in Different Environments

The stability of benzoxazole derivatives is a key factor influencing their practical applications. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the conformational preferences and energetic landscapes of these molecules. For instance, calculations on related 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown that the relative energies of different conformers can be determined in both vacuum and aqueous environments. These studies reveal the influence of the surrounding medium on the molecule's preferred geometry. researchgate.net

Solvent Interaction Analysis

The interaction of a molecule with its solvent environment is crucial for understanding its behavior in solution. For derivatives of 2-(2'-hydroxyphenyl)benzoxazole, computational analyses have explored the impact of solvent on their conformational stability. researchgate.net The presence of a solvent, particularly a polar one, can influence the electronic distribution and the energy barriers for conformational changes. This is critical for predicting how the molecule will behave in various chemical and biological systems.

Molecular Docking Studies Focusing on Binding Modes and Interactions with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction of benzoxazole derivatives with biological macromolecules, such as proteins and DNA.

Derivatives of "Benzoxazole, 2-(2-methoxyphenyl)-" have been the subject of numerous docking studies to explore their potential as therapeutic agents. These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.

Antifungal Activity: Docking studies on 2-(aryloxymethyl) benzoxazole derivatives have suggested that the lipid transfer protein Sec14p may be a potential target for their antifungal activity. nih.gov

Anticancer Activity: A significant body of research has focused on the interaction of benzoxazole derivatives with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.govmdpi.comijrpr.com Docking simulations have shown that these compounds can bind to the ATP-binding site of the VEGFR-2 kinase domain, often mimicking the interactions of known inhibitors like sorafenib. nih.govmdpi.com Key interactions frequently involve the formation of hydrogen bonds with amino acid residues such as Cys919, Glu885, and Asp1046 in the hinge region and the DFG motif of the receptor. nih.gov

Antimicrobial Activity: Molecular docking has also been used to investigate the antibacterial potential of 2-substituted benzoxazoles, suggesting that their mechanism of action could be linked to the inhibition of DNA gyrase. nih.gov

DNA Intercalation: Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives have explored their interaction with B-DNA. Docking and molecular dynamics simulations indicated that these molecules can intercalate into the DNA, causing minimal structural distortions. researchgate.net

Interactive Table: Molecular Docking Targets of Benzoxazole Derivatives
Target Therapeutic Area Key Findings
Sec14p Antifungal Potential target for 2-(aryloxymethyl) benzoxazole derivatives. nih.gov
VEGFR-2 Anticancer Benzoxazole derivatives bind to the ATP-binding site, inhibiting kinase activity. nih.govnih.govmdpi.comijrpr.com
DNA Gyrase Antibacterial Suggested as a target for the antibacterial activity of 2-substituted benzoxazoles. nih.gov
B-DNA Biological Probe Derivatives can intercalate with minimal structural distortion to the DNA. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Structural Feature Correlation

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules.

Several 2D and 3D-QSAR studies have been performed on benzoxazole derivatives to understand the structural requirements for their biological activities.

Anticancer Activity: 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for benzoxazole derivatives targeting cancer cell lines such as HepG2, HCT-116, and MCF-7. nih.gov These models have shown good predictive ability and have helped to identify the key steric and electronic features that influence anticancer activity. nih.gov Both 2D and 3D-QSAR studies have been employed to investigate benzoxazole derivatives as inhibitors of thymidylate synthase and VEGFR-2. ijrpr.comijpsdronline.com These studies provide insights into the structural features that favor high inhibitory activity. ijrpr.comijpsdronline.com

Vasodilator Activity: 2D-QSAR studies on benzofuran-based analogs, which share structural similarities with benzoxazoles, have been used to explore the factors governing their vasodilator properties. nih.gov

Interactive Table: QSAR Models for Benzoxazole Derivatives
QSAR Model Biological Activity Key Findings
3D-QSAR (CoMFA, CoMSIA) Anticancer (HepG2, HCT-116, MCF-7) Good predictive models identifying key steric and electronic features. nih.gov
2D & 3D QSAR Anticancer (HCT 116) Investigated substitutional requirements for anticancer activity against thymidylate synthase. ijpsdronline.com
Atom-based 3D-QSAR Anticancer (HCT-116) Developed a predictive model for VEGFR-2 inhibitors. ijrpr.com
2D-QSAR Vasodilator Explored controlling factors for the pharmacological properties of related analogs. nih.gov

Excited-State Dynamics and Photophysical Pathway Elucidation

The unique photophysical properties of many benzoxazole derivatives are governed by dynamic processes that occur in the excited state. Computational studies are essential for understanding these complex pathways.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in its excited state. This phenomenon is characteristic of 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its analogues.

Upon photoexcitation, the intramolecular hydrogen bond in the enol form of HBO is significantly strengthened. rsc.org This facilitates the transfer of the phenolic proton to the nitrogen atom of the benzoxazole ring, leading to the formation of a keto tautomer. This process is often ultrafast, occurring on the femtosecond to picosecond timescale. nih.gov Theoretical calculations have shown that the electronic density redistributes from the phenol (B47542) ring to the benzoxazole ring upon excitation, driving the proton transfer. rsc.org The ESIPT process is responsible for the large Stokes shift observed in the fluorescence spectra of these compounds.

However, the ESIPT process can be influenced or even suppressed by structural modifications. For example, in a derivative named HBO-NBu2, a combination of a planar, push-pull dipolar structure and extensive π-conjugation led to the complete suppression of ESIPT. rsc.org

Intramolecular Charge Transfer (ICT) is another important excited-state process where a significant redistribution of electron density occurs within the molecule. In some benzoxazole derivatives, ICT can occur subsequent to ESIPT or as a competing process.

For a 2-(2'-hydroxyphenyl)benzoxazole derivative conjugated with an electron-withdrawing group, studies have identified an ICT reaction of the keto isomer following ESIPT. nih.gov This ICT process was also found to be very fast. nih.gov In the case of HBO-NBu2, the suppression of ESIPT was accompanied by a substantial ICT character due to its push-pull electronic nature. rsc.org The efficiency of ICT can be highly dependent on the solvent polarity, with more polar solvents often stabilizing the charge-separated ICT state.

Structure Property Relationships and Photophysical Characteristics

Influence of Substituents on Electronic Properties

The electronic properties of the 2-(2-methoxyphenyl)benzoxazole scaffold are highly sensitive to the nature and position of substituents. A strong structure-activity relationship has been observed in benzoxazole (B165842) derivatives, with the 2- and 5-positions of the benzoxazole core being critical for influencing antimicrobial potency. mdpi.com Structural modifications at these sites can alter lipophilicity and electronic characteristics. mdpi.com

The introduction of different terminal groups affects the properties of the molecule. For instance, in a series of 2-(3′,3-difluoro-4′-alkoxy-1,1′-biphenyl-4-yl)-benzoxazole derivatives, the mesomorphic temperature range was found to increase with the electron-withdrawing ability of the substituent at the 5-position of the benzoxazole unit, following the order NO₂ > CH₃ > H. semanticscholar.org This demonstrates that both electron-donating and electron-withdrawing groups can be used to modulate the electronic landscape of the molecule. The versatility of the benzoxazole motif allows for extensive functionalization, making it a valuable starting material for tuning electronic and, consequently, biological and photophysical properties. researchgate.net

In related benzothiazole (B30560) compounds, the substitution of an electron-donating group (-CH₃) versus an electron-withdrawing group (-NO₂) was shown to be effective in tuning the energy values of the frontier molecular orbitals (HOMO and LUMO). mdpi.com Specifically, the presence of a -NO₂ group lowered both the HOMO and LUMO energy levels, resulting in a reduced energy gap, which is advantageous for optoelectronic properties. mdpi.com This principle of tuning frontier orbital energies through substituent effects is broadly applicable to benzoxazole systems as well.

Impact of Structural Modifications on Photophysical Behavior

Structural changes to the 2-(2-methoxyphenyl)benzoxazole framework directly influence its absorption and emission characteristics, including the spectral maxima and the resulting Stokes shifts.

The absorption and emission maxima of 2-(2-methoxyphenyl)benzoxazole derivatives can be shifted by extending the π-conjugated system or by adding functional groups. For example, introducing a thiophene linker between a diketopyrrolopyrrole (DPP) core and 2-(2'-methoxyphenyl)benzoxazole moieties results in a bathochromic (red) shift of the first absorption maximum from around 510–530 nm to 610–620 nm. nih.gov The fluorescence maxima show similar bathochromic shifts upon extending the linker. nih.gov

Different substituents also lead to distinct photophysical profiles. A series of laterally multifluorinated benzoxazole derivatives exhibit UV-vis absorption maxima around 327-330 nm and photoluminescence emission peaks in the range of 390-392 nm. semanticscholar.org Another derivative, 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, shows an absorption maximum at 300 nm and a fluorescence maximum at 359 nm when measured in acetonitrile. mdpi.com

Photophysical Data for 2-(2-methoxyphenyl)benzoxazole Derivatives
Compound DerivativeAbsorption Maxima (λabs)Emission Maxima (λem)Solvent
2-(3′,3-difluoro-4′-alkoxy-1,1′-biphenyl-4-yl)-benzoxazole derivatives327-330 nm390-392 nmNot Specified
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole300 nm359 nmAcetonitrile
DPP with 2-(2'-methoxyphenyl)benzoxazole scaffolds510-530 nmNot SpecifiedDCM
DPP with thiophene linker and 2-(2'-methoxyphenyl)benzoxazole scaffolds610-620 nm~650 nmDCM

The parent compound, 2-(2-methoxyphenyl)benzoxazole (MBO), displays photophysical properties similar to the well-known 2-(2-hydroxyphenyl)benzoxazole (HBO), but it notably lacks the large Stokes shifts required for certain applications like fluorescence microscopy. researchgate.net A large Stokes shift, the difference between the absorption and emission maxima, is desirable to minimize self-absorption and improve signal detection.

To address this, structural modifications have been explored. The 5-substitution of MBO with aryl groups has been shown to produce 2-(4-methoxy-[1,1'-biphenyl]-3-yl)benzoxazoles (MBBOs) with large Stokes shifts. researchgate.net In a different example, the derivative 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole was found to have a Stokes shift of 59 nm (5478 cm⁻¹) in acetonitrile. mdpi.com This significant Stokes shift makes such compounds promising for the development of luminescent sensors. mdpi.com

Stokes Shifts for 2-(2-methoxyphenyl)benzoxazole Derivatives
Compound DerivativeStokes Shift (nm)Stokes Shift (cm-1)Solvent
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole59 nm5478 cm⁻¹Acetonitrile
5-Aryl Substituted 2-(2-methoxyphenyl)benzoxazolesLargeNot SpecifiedNot Specified

Conformational Effects on Optical Properties

Beyond the effects of substituents, the spatial conformation of the molecule can have a remarkable influence on its photophysical properties. researchgate.net For certain organoboron-based biphenyl compounds related to MBO, a change in conformation leads to a substantial blue-shift in the emission spectrum. researchgate.net This effect is observed when the conformation changes from one where NMe₂ and BMes₂ groups are on the same side of the biphenyl axis, allowing for direct electronic interaction, to a conformation where NBn₂ and BMes₂ groups are on opposite sides. researchgate.net The compound with the direct electronic interaction exhibits the longest emission wavelength but the shortest absorption wavelength, resulting in the largest Stokes shift among the tested compounds in both solution and solid states. researchgate.net This highlights that controlling the molecular geometry and the resulting intramolecular electronic interactions is a key strategy for tuning the optical output of these benzoxazole-based fluorophores.

Applications in Advanced Materials and Sensing Technologies

Design and Development of Luminescent Materials

Derivatives of 2-(2-methoxyphenyl)benzoxazole are instrumental in the design of novel luminescent materials. These compounds are known for their significant Stokes shifts and strong blue or blue-green fluorescence in various organic solvents. Researchers have synthesized a range of 2-(2-methoxyphenyl)benzoxazole derivatives, demonstrating that their photophysical properties, including absorption and emission wavelengths, can be finely tuned by introducing different substituent groups. This tunability allows for the creation of materials with specific luminescent characteristics tailored for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. The core structure's rigidity and planarity contribute to high quantum yields, a desirable trait for efficient light-emitting materials.

Engineering of Fluorescent Probes

The inherent fluorescence of 2-(2-methoxyphenyl)benzoxazole serves as a foundation for the engineering of highly sensitive and selective fluorescent probes. These probes are designed to detect specific analytes, such as changes in pH or the presence of metal cations, by exhibiting a change in their fluorescent signal.

Researchers have successfully developed pH-sensing probes based on the 2-(2-methoxyphenyl)benzoxazole scaffold. These probes leverage the compound's sensitivity to the polarity and proticity of its environment. For instance, a ratiometric fluorescent pH probe was designed by incorporating a morpholine (B109124) group into the 2-(2-methoxyphenyl)benzoxazole structure. This probe demonstrated a significant and reversible change in its fluorescence emission in response to pH variations, making it suitable for monitoring pH within a specific physiological range. The mechanism often involves the protonation and deprotonation of specific functional groups attached to the benzoxazole (B165842) core, which in turn alters the intramolecular charge transfer (ICT) characteristics and, consequently, the fluorescence output.

The strategic placement of chelating groups on the 2-(2-methoxyphenyl)benzoxazole framework has enabled the development of fluorescent probes for detecting metal cations. For example, a sensor for magnesium ions (Mg²⁺) was created by functionalizing the benzoxazole derivative with a specific binding site for Mg²⁺. Upon binding, the probe exhibited a noticeable "turn-on" fluorescence response, indicating the presence of the cation. Similarly, probes for zinc ions (Zn²⁺) have been engineered. These sensors operate on the principle of chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts the internal rotation of the molecule and enhances its fluorescence intensity. The high selectivity and sensitivity of these probes make them valuable tools for biological and environmental monitoring of these essential metal ions.

Exploration in Optical Brightener Technologies

The strong blue fluorescence of 2-(2-methoxyphenyl)benzoxazole and its derivatives makes them suitable candidates for use as optical brightening agents (OBAs). Optical brighteners are additives that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This process masks the natural yellowing of materials like textiles, papers, and plastics, making them appear whiter and brighter. The high fluorescence quantum yields and photostability of certain 2-(2-methoxyphenyl)benzoxazole derivatives are key properties for their effectiveness and longevity as optical brighteners.

Potential in Metal Sensor Development

Beyond specific cations like magnesium and zinc, the 2-(2-methoxyphenyl)benzoxazole structure holds broader potential for the development of a wide array of metal sensors. By modifying the chelating moieties attached to the benzoxazole core, it is possible to design sensors that are selective for other environmentally and biologically significant metal ions. The versatility of the 2-(2-methoxyphenyl)benzoxazole platform allows for the tuning of both the binding affinity and the fluorescence response to target a range of metal ions. This adaptability is crucial for creating a new generation of chemosensors with applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Atom-Economical Synthetic Protocols

The synthesis of 2-substituted benzoxazoles, including 2-(2-methoxyphenyl)benzoxazole, has traditionally relied on methods that can be inefficient or environmentally taxing. These methods often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, or the oxidative cyclization of phenolic Schiff bases. jocpr.com Such approaches can suffer from drawbacks like the use of strong acids, toxic catalysts, extended reaction times, and low product yields. nih.gov

Future research is focused on developing greener and more atom-economical synthetic strategies. This includes the use of microwave irradiation, ultrasound assistance, and mechanochemistry to accelerate reactions and reduce energy consumption. mdpi.com Researchers are also exploring the use of environmentally benign catalysts and solvents, such as ionic liquids and deep eutectic solvents. jocpr.commdpi.com For instance, a method utilizing an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has shown promise for the synthesis of benzoxazoles under solvent-free sonication, offering high yields and easy catalyst recycling. researchgate.netnih.gov Another approach involves the use of triphenylbismuth (B1683265) dichloride as a promoter for the cyclodesulfurization of thioamides, providing a mild and base-free route to 2-substituted benzoxazoles. beilstein-journals.org The goal is to establish synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry by minimizing waste and environmental impact. mdpi.com

Advancement in Predictive Computational Models for Structure-Property Relationships

Computational modeling plays a crucial role in understanding and predicting the properties of molecules like 2-(2-methoxyphenyl)benzoxazole. Techniques such as molecular docking are employed to investigate the interactions between these compounds and biological targets, which is vital for drug design and development. nih.gov For example, in silico studies have been used to predict the binding modes of benzoxazole (B165842) derivatives to enzymes like VEGFR-2, providing insights into their potential as anticancer agents. nih.govresearchgate.net

However, there is a need for more advanced and accurate predictive models. Future research should focus on developing and refining quantitative structure-activity relationship (QSAR) models for benzoxazole derivatives. These models can help in predicting the biological activity of new compounds before they are synthesized, thus saving time and resources. Furthermore, computational methods can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds, which is a critical step in the drug discovery process. nih.gov By improving the predictive power of these computational tools, researchers can more effectively design novel 2-(2-methoxyphenyl)benzoxazole derivatives with desired biological and photophysical properties.

Comprehensive Elucidation of Complex Photophysical Mechanisms

The unique photophysical properties of 2-(2-methoxyphenyl)benzoxazole and related compounds, such as their fluorescence, are of great interest for applications in sensors, imaging, and organic light-emitting diodes (OLEDs). nih.govmdpi.com Some benzoxazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a process that can lead to a large Stokes shift and dual fluorescence, making them suitable as fluorescent probes. nih.gov

Despite the progress made, a complete understanding of the complex photophysical mechanisms at play is still lacking. Future research should aim to provide a more detailed picture of the excited-state dynamics, including the various deactivation pathways that compete with fluorescence. Ultrafast spectroscopic techniques can be employed to study the kinetics of these processes on the femtosecond and picosecond timescales. researchgate.net A deeper understanding of these mechanisms will enable the rational design of new 2-(2-methoxyphenyl)benzoxazole derivatives with tailored photophysical properties, such as enhanced quantum yields, specific emission wavelengths, and sensitivity to their environment.

Integration of 2-(2-methoxyphenyl)benzoxazole with Novel Materials Platforms

The integration of 2-(2-methoxyphenyl)benzoxazole and its derivatives into novel materials is a promising area for future research. The unique optical and electronic properties of these compounds make them attractive building blocks for a variety of advanced materials. For instance, they can be incorporated into polymers to create fluorescent materials for bioimaging or sensing applications. mdpi.com

One approach involves the chemical modification of the benzoxazole scaffold to allow for its covalent attachment to other molecules or surfaces. For example, the introduction of a fluorosulfate (B1228806) group enables the immobilization of the compound onto polymer chains or material surfaces via the SuFEx (Sulfur(VI) Fluoride Exchange) click reaction. mdpi.com This opens up possibilities for creating functionalized materials with specific properties. Furthermore, the development of benzoxazole-containing materials for use in organic electronics, such as OLEDs, is an active area of research. By combining the luminescent properties of the benzoxazole core with the processing advantages of polymers or other materials, it may be possible to create new generations of efficient and versatile electronic devices.

Q & A

What are the foundational synthetic methods for preparing 2-(2-methoxyphenyl)benzoxazole?

Basic Research Question
The synthesis typically involves condensation reactions using 2-aminophenol derivatives. Key protocols include:

  • Condensation with aldehydes : Under oxidative conditions (e.g., elemental sulfur as an oxidant), 2-aminophenol reacts with aldehydes to form the benzoxazole core. This method offers operational simplicity and accessible substrates .
  • Redox condensation : Utilizing substrates like o-nitrosophenols and phenacyl bromides in base-promoted reactions avoids external oxidizing agents but faces challenges due to substrate availability and hazardous intermediates .
  • Acid derivatives : Reactions with carboxylic acids or their derivatives (e.g., methyl chloroacetate) under reflux conditions yield substituted benzoxazoles .

Methodological Insight : Optimize solvent choice (e.g., methanol or ionic liquids) and catalyst systems (nanocatalysts, Fe/S) to enhance yield and purity .

How is the structure of 2-(2-methoxyphenyl)benzoxazole characterized post-synthesis?

Basic Research Question
Characterization relies on spectroscopic and analytical techniques:

  • NMR spectroscopy : Proton and carbon NMR confirm substitution patterns and aromaticity.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding) .
  • UV-Vis and fluorescence spectroscopy : Assesses photophysical properties, particularly for derivatives with ESIPT (excited-state intramolecular proton transfer) capabilities .

Methodological Insight : Combine multiple techniques to resolve ambiguities, especially for isomers or tautomeric forms .

What strategies optimize reaction conditions for high-purity 2-(2-methoxyphenyl)benzoxazole?

Advanced Research Question
Key optimization strategies include:

  • Catalyst screening : Metal catalysts (e.g., Fe/S) improve redox condensation efficiency, while nanocatalysts enhance surface area and selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate condensation, whereas ionic liquids reduce side reactions .
  • Temperature control : Elevated temperatures (e.g., 200°C) promote cyclization but require careful monitoring to avoid decomposition .

Methodological Insight : Use design-of-experiments (DoE) approaches to systematically vary parameters (catalyst loading, temperature) and identify optimal conditions .

How do ESIPT mechanisms influence the photophysical properties of 2-(2-methoxyphenyl)benzoxazole derivatives?

Advanced Research Question
ESIPT enables dual fluorescence emission via proton transfer in the excited state. Derivatives with ortho-hydroxy substituents exhibit:

  • Large Stokes shifts : Useful for fluorescent probes (e.g., pH or metal ion sensors) .
  • Benzannulation effects : Extending the π-system (e.g., naphthyl groups) alters emission wavelengths and quantum yields by modifying the nodal plane alignment .

Methodological Insight : Time-resolved fluorescence and DFT calculations model ESIPT kinetics and validate experimental observations .

How can computational methods aid in understanding the reactivity of 2-(2-methoxyphenyl)benzoxazole?

Advanced Research Question
Computational approaches include:

  • DFT studies : Predict reaction pathways (e.g., transition states for cyclization) and electronic properties (HOMO-LUMO gaps) .
  • Molecular dynamics (MD) simulations : Probe solute-solvent interactions and stability in biological systems .
  • Docking studies : Screen derivatives for bioactivity (e.g., antibacterial or anticancer potential) by simulating ligand-protein interactions .

Methodological Insight : Validate computational predictions with experimental data (e.g., kinetic assays or spectroscopic results) .

How can researchers resolve discrepancies in reported catalytic efficiencies for synthesizing 2-(2-methoxyphenyl)benzoxazole?

Advanced Research Question
Contradictions in catalytic performance arise from:

  • Substrate purity : Impurities in 2-aminophenol or carbonyl substrates can skew yield comparisons .
  • Reaction conditions : Variations in solvent, temperature, or catalyst loading (e.g., Fe/S vs. ionic liquids) impact efficiency .
  • Analytical methods : Differences in HPLC calibration or NMR integration thresholds affect reported yields .

Methodological Insight : Standardize substrates and replicate studies under identical conditions. Cross-validate results using multiple characterization techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.